Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate typically involves the esterification of diisopropyl malonate with 1,3-dithiolane-2-ylidene. The reaction conditions often include the use of a base such as sodium ethoxide in an anhydrous ethanol solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in inhibiting phospholipid biosynthesis, making it a potential tool for studying lipid metabolism.
Medicine: Investigated for its antifungal properties and potential use in developing new antifungal agents.
Industry: Widely used as an insecticide and fungicide in agriculture to protect crops from pests and diseases
Mechanism of Action
The compound exerts its effects primarily by inhibiting phospholipid biosynthesis. This inhibition disrupts the cell membrane integrity of fungi and insects, leading to their death. The molecular targets include enzymes involved in the biosynthesis pathways of phospholipids .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,3-dithiolan-2-ylidenemalonate
- Ethyl isopropyl 1,3-dithiolan-2-ylidenemalonate
Uniqueness
Propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate stands out due to its dual role as both an insecticide and fungicide. Its ability to inhibit phospholipid biosynthesis is a unique feature that makes it effective against a wide range of pests and diseases .
Properties
CAS No. |
59240-77-6 |
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Molecular Formula |
C10H14O3S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
propan-2-yl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C10H14O3S2/c1-6(2)13-9(12)8(7(3)11)10-14-4-5-15-10/h6H,4-5H2,1-3H3 |
InChI Key |
DFFVPDZUJMXAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)C |
Origin of Product |
United States |
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